molecular formula C8H17O5P B031648 Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate CAS No. 7193-83-1

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate

Cat. No. B031648
CAS RN: 7193-83-1
M. Wt: 226.2 g/mol
InChI Key: GGUBFICZYGKNTD-RJSZUWSASA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate often involves the use of ethyl diethoxyphosphorylacetate as a key intermediate. For instance, the regioselectivity of reactions involving ethyl diethoxyphosphorylacetate can lead to the effective synthesis of various products depending on the reaction conditions and the nature of the reactants used (J. Koszuk, A. Albrecht, T. Janecki, 2007). Additionally, ethyl 2-(diethoxyphosphoryl)acetate has been employed in the Arbuzov reaction to synthesize ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate, demonstrating a practical approach to obtaining derivatives of ethyl diethoxyphosphorylacetate with varying side chains (C. Nhu, 2013).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as ethyl 2,3-dideoxy-α-d-erythro-hex-2-enopyranoside, provides insights into the stereochemistry and conformational preferences of these molecules. Crystal structure studies reveal detailed information about bond lengths, angles, and the overall three-dimensional arrangement, which are crucial for understanding the reactivity and interaction of these compounds with other molecules (L. Wingert, J. Ruble, G. A. Jeffrey, 1984).

Chemical Reactions and Properties

Ethyl diethoxyphosphorylacetate and its derivatives participate in various chemical reactions, including the Friedel–Crafts alkylation, where they can be used to introduce phosphonyl groups into aromatic compounds under mild conditions (E. Tarasenko, I. Beletskaya, 2016). Such reactions expand the utility of these compounds in synthetic organic chemistry, enabling the construction of complex molecular architectures.

Physical Properties Analysis

While specific details on the physical properties of Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate are not directly available, the study of related compounds provides valuable information on solubility, melting points, and crystal structures. These physical properties are essential for understanding the behavior of these compounds under different conditions and their suitability for various applications in synthesis and material science.

Chemical Properties Analysis

The chemical properties of ethyl diethoxyphosphorylacetate derivatives, such as their reactivity in nucleophilic substitution reactions, condensation reactions, and their ability to act as electrophiles or nucleophiles, are central to their application in organic synthesis. For example, the synthesis of α-aminophosphonic acids demonstrates the versatility of these compounds in creating molecules with potential biological activity (M. Djenane, S. Chafaa, N. Chafai, R. Kerkour, Abdelkader Hellal, 2019).

Scientific Research Applications

Regioselectivity in Organic Synthesis

A study by Koszuk, Albrecht, and Janecki (2007) explores the regioselectivity of the reaction of ethyl diethoxyphosphorylacetate with 1-aryl-2-haloalkan-1-ones. Depending on the halogen atom in the 1-aryl-2-haloalkan-1-ones and the reaction conditions, either alkylation or olefination products can be obtained with high selectivity. This highlights the compound's utility in synthesizing complex molecules with precise structural requirements Regioselectivity in the Reaction of Ethyl Diethoxyphosphorylacetate with 1-Aryl-2-haloalkan-1-ones: Effective Synthesis of 4-Aryl-2-diethoxyphosphoryl-4-oxobutanoates.

Synthesis of Cytotoxic Agents

Albrecht et al. (2010) utilized ethyl diethoxyphosphorylacetate in the synthesis of β-aryl-α-methylidene-γ-lactones and lactams, demonstrating its application in creating compounds with significant cytotoxicity against various cancer cell lines. This research underscores the potential of ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate in the development of new anticancer agents A convenient synthesis and cytotoxic evaluation of β-aryl-α-methylidene-γ-lactones and β-aryl-α-methylidene-γ-lactams.

Phosphorylation Reactions

The phosphorylation of ethyl acetoacetate and acetylacetone under Todd-Atherton reaction conditions was studied by Kirakosyan et al. (2012), where ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate plays a critical role in the formation of phosphorylated products. This illustrates the compound's importance in the synthesis of phosphorylated esters, which are valuable intermediates in organic synthesis Phosphorylation of ethyl acetoacetate and acetylacetone in the conditions of Todd-Atherton reaction.

Drug Synthesis

Ethyl diethoxyphosphinylacetate, a related compound, was used in the synthesis of the anticancer drug neratinib, showcasing the potential of ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate derivatives in pharmaceutical synthesis. This method offers a novel route for synthesizing complex molecules like neratinib The Wittig–Horner reaction for the synthesis of neratinib.

Versatile Synthesis of Heterocycles

Modranka, Jakubowski, and Janecki (2013) described a versatile synthesis method for 4-methylidenepyrazolidin-3-ones using a Horner–Wadsworth–Emmons approach, starting from ethyl 2-diethoxyphosphoryl-3-hydroxy-2-propenoate. This research demonstrates the compound's utility in synthesizing novel heterocycles with potential biological activity Versatile Synthesis of 4-Methylidenepyrazolidin-3-ones Using a Horner–Wadsworth–Emmons Approach.

properties

IUPAC Name

ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUBFICZYGKNTD-RJSZUWSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)OCC)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate

Synthesis routes and methods

Procedure details

100 parts by weight of triethyl phosphite and 100 parts by weight of ethyl bromoacetate were put into a reactor equipped with a distillation tube, and the inside of the reactor was substituted by nitrogen. Subsequently, the reactor was heated at 100° C. to start a reaction. Since bromoethane as a by-product began to distill out immediately, the reaction was maintained until the distillation-out of bromoethane slowed down. When the distillation-out of bromoethane became moderate, the reactor was further heated at 150° C. to continue the reaction for 3 hours. The reaction mixture was distilled at 180° C. under a normal pressure to obtain an achromatic transparent liquid (yield of 95%, boiling point of 177° C./760 mmHg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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